

amprenavir HIV protease binding site interaction

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Compound Focus: Amprenavir

CAS No.: 161814-49-9

Cat. No.: S518810

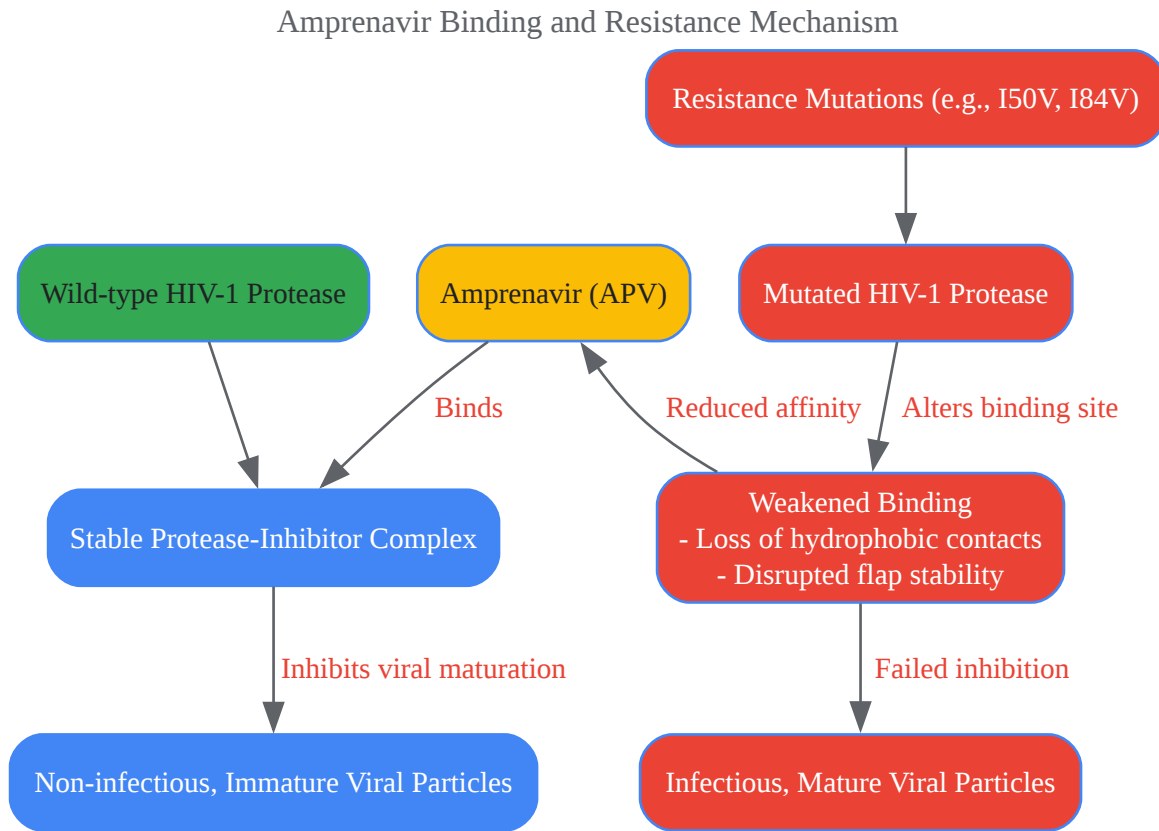
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Structural Basis of Binding and Drug Resistance

Amprenavir is a peptidomimetic inhibitor designed to mimic the transition state of the natural protease substrate [1]. Its binding is characterized by specific, atomic-level interactions that are revealed through structural biology techniques.

- **Stabilizing the Closed Flap Conformation:** When **amprenavir** binds, it helps to stabilize the "closed" conformation of the two β -hairpin flaps that cover the protease's active site. This creates a hydrophobic core involving inhibitor groups and protease residues I50/I50', V82/V82', and I84/I84' [2] [3].
- **Direct Hydrogen Bonding:** The inhibitor's functional groups form a network of hydrogen bonds with the catalytic aspartic acid residues (Asp25 and Asp25') and the protein backbone within the active site cavity [4].

Drug-resistant mutations, often occurring at hydrophobic residues in the active site or flap regions, weaken this binding [4]. The following diagram illustrates how mutations lead to resistance by disrupting these critical interactions.



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Experimental Techniques for Characterization

The detailed understanding of **amprenavir's** binding and resistance comes from several key experimental approaches:

Experimental Method	Key Applications in Amprenavir Research
X-ray Crystallography	Determining high-resolution 3D structures of protease-inhibitor complexes; revealing atomic-level interactions and structural changes from mutations [4] [5].

Experimental Method	Key Applications in Amprenavir Research
Enzyme Kinetics & Inhibition Assays	Measuring inhibitory constant (K _i) and IC ₅₀ values; quantifying potency loss against mutant proteases [6] [4].
Molecular Dynamics (MD) Simulations	Modeling atomic movements over time; investigating flap dynamics and conformational changes in mutants [2] [3].

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